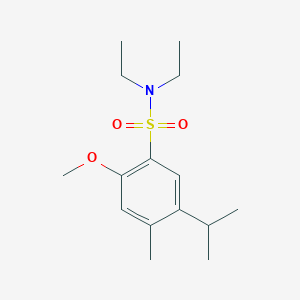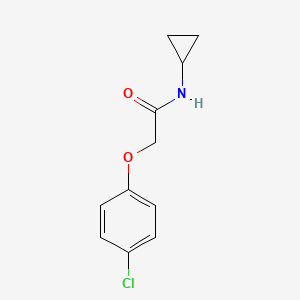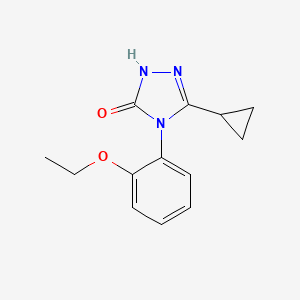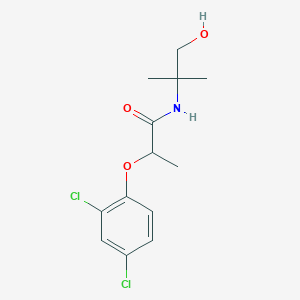
4-Ethoxy-N,N-diethyl-benzenesulfonamide
Overview
Description
4-Ethoxy-N,N-diethyl-benzenesulfonamide is an organic compound with the molecular formula C12H19NO3S. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes .
Preparation Methods
The synthesis of 4-Ethoxy-N,N-diethyl-benzenesulfonamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with diethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Ethoxy-N,N-diethyl-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Scientific Research Applications
4-Ethoxy-N,N-diethyl-benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Sulfonamide derivatives, including this compound, are explored for their therapeutic potential in treating bacterial infections and other diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-N,N-diethyl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. In the case of its antibacterial activity, the compound acts as a competitive inhibitor of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts the bacterial cell’s ability to produce essential nucleotides, leading to cell death .
Comparison with Similar Compounds
4-Ethoxy-N,N-diethyl-benzenesulfonamide can be compared with other sulfonamide derivatives, such as:
4-Amino-N,N-diethyl-benzenesulfonamide: Similar structure but with an amino group instead of an ethoxy group.
N,N-Diethyl-4-methylbenzenesulfonamide: Contains a methyl group instead of an ethoxy group.
N,N-Diethyl-4-chlorobenzenesulfonamide: Contains a chlorine atom instead of an ethoxy group.
These compounds share similar chemical properties but differ in their specific applications and biological activities .
Properties
IUPAC Name |
4-ethoxy-N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-4-13(5-2)17(14,15)12-9-7-11(8-10-12)16-6-3/h7-10H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPXRBITNBKERY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{[4-(acetylamino)phenyl]carbamothioyl}-3,4,5-triethoxybenzamide](/img/structure/B3937568.png)



![6-tert-butyl-2-{[(2-chlorophenyl)carbonyl]amino}-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3937600.png)
![N,N'-propane-1,2-diylbis[2-(4-chlorophenoxy)acetamide]](/img/structure/B3937609.png)
![2-(Diethylamino)-8-(1-methylazepane-2-carbonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B3937613.png)
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]glycinamide](/img/structure/B3937617.png)
![N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3,4-dimethylbenzamide](/img/structure/B3937623.png)

![N-(2-bicyclo[2.2.1]heptanyl)-2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetamide](/img/structure/B3937647.png)
